N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
N-Cyclohexyl-N-methyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclohexyl group and a methyl group attached to an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction and cyclization steps.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide and a suitable base.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Cyclohexyl halides, methyl iodide, and other alkylating agents.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amine compounds.
Scientific Research Applications
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the azabicyclo[3.2.1]octane core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-16(13-5-3-2-4-6-13)14-9-11-7-8-12(10-14)15-11/h11-15H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOFZOBMGBKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CC3CCC(C2)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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